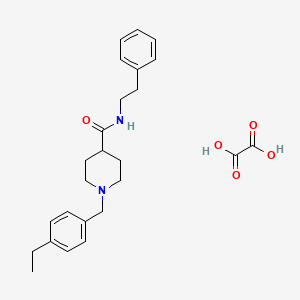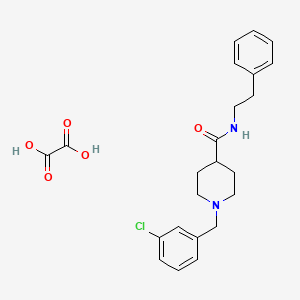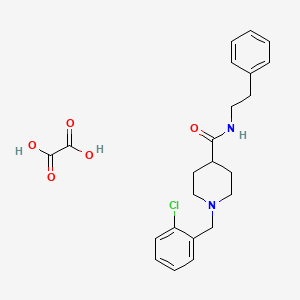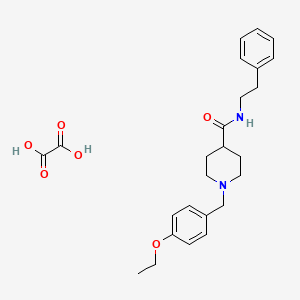
1-(4-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate
Vue d'ensemble
Description
1-(4-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is commonly referred to as 'CP-55940' and is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors.
Mécanisme D'action
CP-55940 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are involved in the regulation of various physiological processes, including pain, inflammation, and immune function. CP-55940 binds to these receptors and activates them, leading to the release of various neurotransmitters and cytokines that mediate its therapeutic effects.
Biochemical and Physiological Effects:
CP-55940 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. CP-55940 has also been found to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
CP-55940 has several advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. CP-55940 is also highly selective for these receptors, reducing the risk of off-target effects. However, CP-55940 has several limitations, including its high cost and limited availability. It is also a Schedule I controlled substance, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research involving CP-55940. One area of interest is its potential use in the treatment of cancer. CP-55940 has been shown to have anti-tumor effects in animal models of cancer, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential use in the treatment of neurological disorders, including Alzheimer's disease and traumatic brain injury. CP-55940 has been found to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Finally, further research is needed to determine the safety and efficacy of CP-55940 in humans, which will be essential for its eventual use as a therapeutic agent.
Applications De Recherche Scientifique
CP-55940 has been extensively studied for its potential applications in the field of pharmacology. It has been found to have a wide range of therapeutic effects, including analgesic, anti-inflammatory, and neuroprotective properties. CP-55940 has also been studied for its potential use in the treatment of various diseases, including multiple sclerosis, epilepsy, and cancer.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O.C2H2O4/c22-20-8-6-18(7-9-20)16-24-14-11-19(12-15-24)21(25)23-13-10-17-4-2-1-3-5-17;3-1(4)2(5)6/h1-9,19H,10-16H2,(H,23,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKRXQOPTSRVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxypropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949736.png)

![1-[3-(benzyloxy)benzyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949752.png)
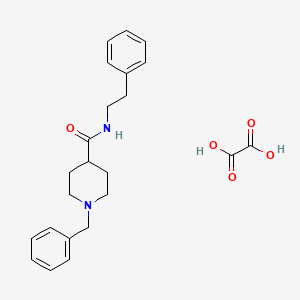

![1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949763.png)

